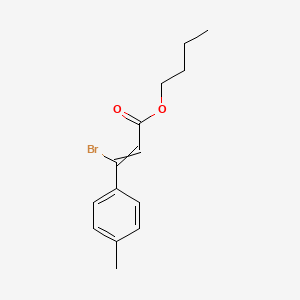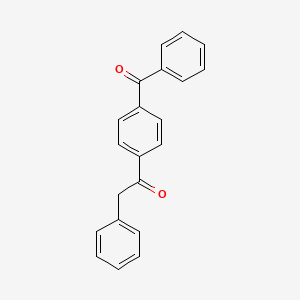
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H15BrO2. It is a derivative of prop-2-enoate, featuring a bromine atom and a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate typically involves the esterification of 3-bromo-3-(4-methylphenyl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Electrophiles: Halogens and hydrogen halides are used in addition reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution: Formation of 3-amino-3-(4-methylphenyl)prop-2-enoate or 3-thio-3-(4-methylphenyl)prop-2-enoate.
Addition: Formation of 3,3-dihalo-3-(4-methylphenyl)propanoates.
Oxidation: Formation of 3-bromo-3-(4-methylphenyl)propanoic acid.
Reduction: Formation of 3-bromo-3-(4-methylphenyl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the prop-2-enoate moiety are key reactive sites. The compound can form covalent bonds with nucleophiles through substitution reactions, and with electrophiles through addition reactions. These interactions can lead to the formation of various products with different chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Ethyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Propyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is unique due to its butyl ester group, which can influence its solubility, reactivity, and potential applications compared to its methyl, ethyl, and propyl counterparts. The butyl group can provide different steric and electronic effects, making it a valuable compound for specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
832734-33-5 |
|---|---|
Molekularformel |
C14H17BrO2 |
Molekulargewicht |
297.19 g/mol |
IUPAC-Name |
butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H17BrO2/c1-3-4-9-17-14(16)10-13(15)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
LWRAJSMXIUIKKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C(C1=CC=C(C=C1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)


![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
